3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

Data Gap Chemical Synthesis Building Block

This heterocyclic building block features a pyridine core substituted with a tert-butyl group and a reactive oxiranylmethoxy moiety. The epoxide ring enables nucleophilic ring-opening for diverse organic syntheses. Without published comparative performance data, substituting this compound with structural analogs introduces unquantified risk. Ideal for medicinal chemistry and material science exploration; experimental validation is required.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 2411226-93-0
Cat. No. B2777866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine
CAS2411226-93-0
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CN=C1)OCC2CO2
InChIInChI=1S/C12H17NO2/c1-12(2,3)9-4-10(6-13-5-9)14-7-11-8-15-11/h4-6,11H,7-8H2,1-3H3
InChIKeyWKILIKYRCWTEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine (CAS 2411226-93-0) for Specialized Chemical Synthesis


3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine is a heterocyclic building block characterized by a pyridine ring substituted at the 3-position with a tert-butyl group and at the 5-position with an oxiranylmethoxy moiety. The molecule, with a molecular formula of C12H17NO2, possesses a reactive epoxide ring that can be opened by nucleophiles, making it a potential intermediate in organic synthesis. Based on a comprehensive search of primary research papers, patents, and authoritative databases, no published studies or validated datasets contain the quantitative, comparative data required to definitively establish its scientific or industrial differentiation from similar compounds.

Why 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine Cannot Be Replaced by Generic Analogs in a Synthesis


In the absence of published, comparative performance data, any substitution of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine with a structurally similar analog would introduce unquantified risk into a chemical process. Without specific information on reaction yields, stereochemical outcomes, or biological activity from direct studies, it is impossible to predict how a change in substituents—for example, replacing the tert-butyl group with a trifluoromethyl group or altering the position of the epoxide moiety—would affect the outcome of a synthesis or assay. The rationale for selecting this specific compound over an alternative remains undefined by the scientific record.

Quantitative Differentiation Data for 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine (CAS 2411226-93-0)


Limitations in Comparative Data for 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

A comprehensive search across primary literature, patent databases, and authoritative chemical repositories has failed to identify any peer-reviewed studies or validated technical datasheets that provide the quantitative, comparative evidence requested for this compound. No head-to-head comparisons, cross-study data, or class-level inferences regarding its performance, reactivity, or biological activity relative to a specific comparator could be located. The information available is limited to general structural descriptions and is not sufficient for scientific procurement decision-making. This analysis confirms that the required differentiation data does not exist in the accessible public domain.

Data Gap Chemical Synthesis Building Block

Potential Application Scenarios for 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine Based on Structural Analogy


Use as a Reactive Building Block in Organic Synthesis

Based on its structure, the primary utility of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine lies in its role as a synthetic intermediate. The presence of the oxirane (epoxide) group suggests potential for ring-opening reactions with various nucleophiles (e.g., amines, alcohols, thiols) to create more complex molecules with a pyridine core. However, without published data on reaction yields or selectivity for this specific compound, its performance relative to other epoxide-containing building blocks cannot be predicted or guaranteed. Any use in this scenario would require experimental validation by the end-user to determine its specific reactivity profile.

Potential Scaffold for Medicinal Chemistry Exploration

The pyridine ring is a common pharmacophore, and the tert-butyl and oxiranylmethoxy substituents could be explored for novel interactions with biological targets. As a building block, it could be used to generate libraries of new compounds for hit identification or lead optimization campaigns. The lack of published bioactivity data means its potential in this area is purely speculative, and its selection over thousands of other commercially available pyridine derivatives would be based on a medicinal chemist's specific design hypothesis rather than any proven advantage.

Niche Intermediate in Material Science Research

The reactive epoxide group is known to participate in polymerization reactions. While the specific polymer derived from this compound has not been characterized, it could be investigated as a monomer or crosslinking agent in the development of novel polymers with pyridine-containing backbones. The tert-butyl group may influence solubility and thermal properties. As with other scenarios, the absence of comparative data means any use is purely exploratory and carries the risk that a more thoroughly studied analog might yield better or more predictable results.

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